molecular formula C28H26N6 B2627426 7-(4-(6-Methylpyridin-2-yl)piperazin-1-yl)-3,5-diphenylpyrazolo[1,5-a]pyrimidine CAS No. 890614-71-8

7-(4-(6-Methylpyridin-2-yl)piperazin-1-yl)-3,5-diphenylpyrazolo[1,5-a]pyrimidine

Cat. No. B2627426
CAS RN: 890614-71-8
M. Wt: 446.558
InChI Key: JSPZNSGHWOQOAF-UHFFFAOYSA-N
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Description

The compound “7-(4-(6-Methylpyridin-2-yl)piperazin-1-yl)-3,5-diphenylpyrazolo[1,5-a]pyrimidine” is a complex organic molecule. Unfortunately, there is limited information available about this specific compound .


Molecular Structure Analysis

The molecular structure of such compounds typically involves a pyrazolo[1,5-a]pyrimidine core, which is a bicyclic system containing a pyrazole ring fused with a pyrimidine ring. The molecule also contains a piperazine ring, which is a heterocyclic compound containing a six-membered ring with two nitrogen atoms .

Scientific Research Applications

Targeting Human Adenosine Receptors

A study by Squarcialupi et al. (2017) explored derivatives of 7-amino-2-phenylpyrazolo[4,3-d]pyrimidine, substituted with aryl(alkyl)amino and 4-substituted-piperazin-1-yl moieties. These compounds were synthesized to target human adenosine A1 and A2A receptor subtypes. The research aimed to understand how these modifications affect affinity and selectivity profiles towards these receptors, which are crucial for developing therapeutics for various neurological and cardiovascular diseases. The study provided insights into the structure-activity relationships, enhancing our understanding of adenosine receptor ligands (Squarcialupi et al., 2017).

Imaging of IRAK4 Enzyme in Neuroinflammation

Wang et al. (2018) synthesized a novel compound for potential use in positron emission tomography (PET) imaging to study the IRAK4 enzyme in neuroinflammation contexts. The synthesis of N-(3-(4-[11C]methylpiperazin-1-yl)-1-(5-methylpyridin-2-yl)-1H-pyrazol-5-yl)pyrazolo[1,5-a]pyrimidine-3-carboxamide aimed at providing a tool for in vivo imaging, crucial for understanding neuroinflammatory pathways involved in various neurological disorders (Wang et al., 2018).

Antibacterial Activities

Research by Atta et al. (2011) into novel 2,5-diphenylpyrazolo[1,5-c]pyrimidine derivatives demonstrated the potential for these compounds to act as antibacterial agents. By synthesizing and testing various derivatives against common bacterial strains, this work contributes to the ongoing search for new antimicrobial compounds in a world increasingly affected by antibiotic resistance (Atta et al., 2011).

Anticancer Potential

Mallesha et al. (2012) synthesized a series of 2-methyl-3-(2-piperazin-1-yl-ethyl)-pyrido[1,2-a]pyrimidin-4-one derivatives and evaluated their antiproliferative effect against various human cancer cell lines. This study underscores the importance of structural modifications in pyrazolopyrimidine derivatives for enhancing their anticancer activity, offering pathways for the development of new anticancer therapies (Mallesha et al., 2012).

Future Directions

The future directions for research on “7-(4-(6-Methylpyridin-2-yl)piperazin-1-yl)-3,5-diphenylpyrazolo[1,5-a]pyrimidine” could involve elucidating its synthesis pathway, investigating its mechanism of action, and assessing its potential applications in various fields .

properties

IUPAC Name

7-[4-(6-methylpyridin-2-yl)piperazin-1-yl]-3,5-diphenylpyrazolo[1,5-a]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H26N6/c1-21-9-8-14-26(30-21)32-15-17-33(18-16-32)27-19-25(23-12-6-3-7-13-23)31-28-24(20-29-34(27)28)22-10-4-2-5-11-22/h2-14,19-20H,15-18H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSPZNSGHWOQOAF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC=C1)N2CCN(CC2)C3=CC(=NC4=C(C=NN34)C5=CC=CC=C5)C6=CC=CC=C6
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H26N6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

446.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-(4-(6-Methylpyridin-2-yl)piperazin-1-yl)-3,5-diphenylpyrazolo[1,5-a]pyrimidine

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